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Compound of Interest

Compound Name: Avarol

Cat. No.: B1665835

An In-depth Analysis of the NMR, IR, and Mass Spectrometry Data of a Promising Marine-
Derived Sesquiterpenoid Hydroquinone

Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara,
has garnered significant interest within the scientific community for its diverse and potent
biological activities. These include anti-inflammatory, antiviral, and antitumor properties, making
it a compelling lead compound in drug development.[1] A thorough understanding of its
structural and chemical properties is paramount for researchers aiming to harness its
therapeutic potential. This technical guide provides a comprehensive overview of the key
spectroscopic data of Avarol, detailed experimental protocols for its analysis, and a
visualization of its interaction with a critical cellular signaling pathway.

Quantitative Spectroscopic Data

The structural elucidation of Avarol relies on a combination of spectroscopic techniques that
provide a detailed "fingerprint" of the molecule. The following tables summarize the key
guantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of
Avarol. The 'H NMR spectrum reveals the chemical environment and connectivity of hydrogen
atoms, while the 13C NMR spectrum provides information about the carbon skeleton. The data
presented below were obtained in deuterated chloroform (CDCIs) as the solvent.

Table 1: tH and 3C NMR Spectroscopic Data for Avarol in CDCls
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'H Chemical Shift (6 ppm,

Position 13C Chemical Shift (6 ppm) Lo .
Multiplicity, J in Hz)

1 38.2 1.25 (m)

2 18.9 1.55 (m)

3 41.8 1.20 (m)

4 335 1.75 (m)

4a 39.1 -

S 134.8 -

6 117.5 6.60 (d, 8.0)

7 141.2 -

8 120.9 6.55 (d, 8.0)

8a 48.9 1.95 (m)

9 28.1 2.75 (d, 8.0)

10 129.5 -

1 126.2 -

2' 115.1 6.65 (5)

3 149.8 -

4' 114.2 6.70 (s)

5' 152.0 -

6' 118.0 6.75 (S)

11 21.5 0.90 (d, 7.0)

12 21.8 0.92 (d, 7.0)

13 16.0 0.85(s)

14 29.9 1.05 (s)

15 15.5 0.80 (s)
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Data sourced from available research literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of Avarol is characterized by the following
key absorption bands:

Table 2: Key IR Absorption Bands for Avarol

Wavenumber (cm~?) Intensity Assignment

O-H stretch (phenolic hydroxyl

3350 Strong, Broad groups)

2925 Strong C-H stretch (aliphatic)
1600 Medium C=C stretch (aromatic ring)
1450 Medium C-H bend (aliphatic)

1200 Strong C-O stretch (phenolic)

Note: These are characteristic absorption frequencies for a molecule with the structure of
Avarol and are based on established spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and elemental
composition.

Table 3: Mass Spectrometry Data for Avarol
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lon miz Interpretation
[M]*+ 314.2246 Molecular lon (C21H3002)
[M-H20]* 296 Loss of a water molecule

Fragmentation of the

CisHa3* 203 ] ] ]
sesquiterpenoid moiety

Fragmentation of the

CeHs02* 109 ) i
hydroquinone moiety

Note: The fragmentation pattern is consistent with the bicyclic sesquiterpenoid and
hydroquinone moieties of the Avarol structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is essential for accurate structural analysis.
The following sections outline the generalized experimental protocols for the NMR, IR, and MS
analysis of Avarol, based on standard methodologies for natural product characterization.

Workflow for Spectroscopic Analysis of Avarol

The overall process from isolation to data analysis is a systematic workflow designed to ensure
the purity of the sample and the reliability of the spectroscopic data.
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Experimental Workflow for Avarol Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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